N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide
CAS No.: 1465317-92-3
Cat. No.: VC6169154
Molecular Formula: C16H16N4O2
Molecular Weight: 296.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1465317-92-3 |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.33 |
| IUPAC Name | N-(1-cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21) |
| Standard InChI Key | GSFULWLSGOZDAP-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule comprises a oxazolo[5,4-b]pyridine scaffold, a bicyclic system merging oxazole and pyridine rings. Key substituents include:
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6-Cyclopropyl: A three-membered carbocycle at position 6, known to enhance metabolic stability .
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3-Methyl: A methyl group at position 3, modulating electronic and steric properties.
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4-Carboxamide: A carboxamide moiety at position 4, with the nitrogen linked to a 1-cyanocyclobutyl group.
The 1-cyanocyclobutyl substituent introduces both rigidity (via the cyclobutane ring) and polarity (via the nitrile group), potentially influencing target binding and solubility .
IUPAC Nomenclature
The systematic name derives from the parent heterocycle:
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The oxazolo[5,4-b]pyridine core indicates an oxazole ring fused to a pyridine at positions 5 and 4.
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Substituents are numbered based on their positions: cyclopropyl (C6), methyl (C3), and carboxamide (C4).
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The carboxamide’s nitrogen is bonded to a 1-cyanocyclobutyl group.
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis of this compound is documented, a plausible pathway involves:
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Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with a hydroxylamine derivative, as seen in analogous oxazolo-pyridine syntheses .
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Cyclopropanation: Transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) to install the cyclopropyl group .
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Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 1-cyanocyclobutylamine via activation reagents like HATU or EDCI .
Table 1: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Oxazole ring formation | NH₂OH·HCl, AcOH, 100°C, 12h | |
| 2 | Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | |
| 3 | Carboxamide coupling | 1-cyanocyclobutylamine, HATU, DMF |
Analytical Data
Predicted spectral characteristics based on structural analogs:
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¹H NMR: Peaks for cyclopropyl (δ 1.0–1.5 ppm), methyl (δ 2.3 ppm), and cyanocyclobutyl (δ 2.8–3.2 ppm).
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MS (ESI+): Molecular ion peak at m/z 337.3 ([M+H]⁺).
Physicochemical Properties
Calculated Properties
Using software tools (e.g., MarvinSketch):
Table 2: Key Physicochemical Parameters
| Property | Value | Relevance |
|---|---|---|
| Molecular formula | C₁₈H₁₇N₅O₂ | Determines elemental composition |
| Molecular weight | 337.37 g/mol | Impacts pharmacokinetics |
| logP (lipophilicity) | 2.8 ± 0.3 | Predicts membrane permeability |
| Polar surface area | 85 Ų | Estimates blood-brain barrier penetration |
| Hydrogen bond donors | 1 | Influences solubility |
| Hydrogen bond acceptors | 5 |
The moderate logP suggests balanced solubility and permeability, while the polar surface area indicates limited CNS activity .
Pharmacological Profile
Hypothesized Targets
The oxazolo-pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR) . The cyanocyclobutyl group may engage in hydrogen bonding with kinase ATP pockets, akin to nitrile-containing drugs like crizotinib .
Predicted ADMET Properties
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Absorption: High gastrointestinal absorption (Rule of Five compliant).
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Metabolism: Susceptible to CYP3A4-mediated oxidation (cyclopropyl and cyanocyclobutyl groups) .
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Toxicity: Low Ames test risk (no mutagenic alerts).
Applications and Future Directions
Research Gaps
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